molecular formula C23H21N5O4S B2426774 2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 906232-02-8

2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2426774
CAS RN: 906232-02-8
M. Wt: 463.51
InChI Key: KUFRDWCPVQYWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N5O4S and its molecular weight is 463.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed novel compounds derived from this chemical structure, focusing on their synthesis for potential therapeutic uses. For instance, compounds with structural similarities have been synthesized for their anti-inflammatory and analgesic properties. These compounds have been shown to exhibit significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, along with notable analgesic and anti-inflammatory effects, indicating their potential as new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Several derivatives of pyrimidinone and oxazinone, synthesized using related chemical structures, have shown good antibacterial and antifungal activities. These findings suggest the possibility of developing new antimicrobial agents based on these chemical frameworks, offering a new avenue for treating infections resistant to current antibiotics (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Anticancer Applications

The exploration into anticancer applications of compounds structurally related to "2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide" has yielded promising results. Certain derivatives have been tested against a variety of cancer cell lines, showing potential as anticancer agents due to their ability to inhibit cancer cell growth. This research opens up potential for developing new anticancer therapies based on these chemical structures (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Drug Design and Molecular Docking Studies

The compound and its derivatives have been subjects of drug design and molecular docking studies to predict their interaction with biological targets. These studies are crucial for understanding the mechanism of action of potential drugs and for designing compounds with improved efficacy and specificity for their targets (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-27-20-18(22(30)28(2)23(27)31)21(26-19(25-20)14-8-5-4-6-9-14)33-13-17(29)24-15-10-7-11-16(12-15)32-3/h4-12H,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFRDWCPVQYWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

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